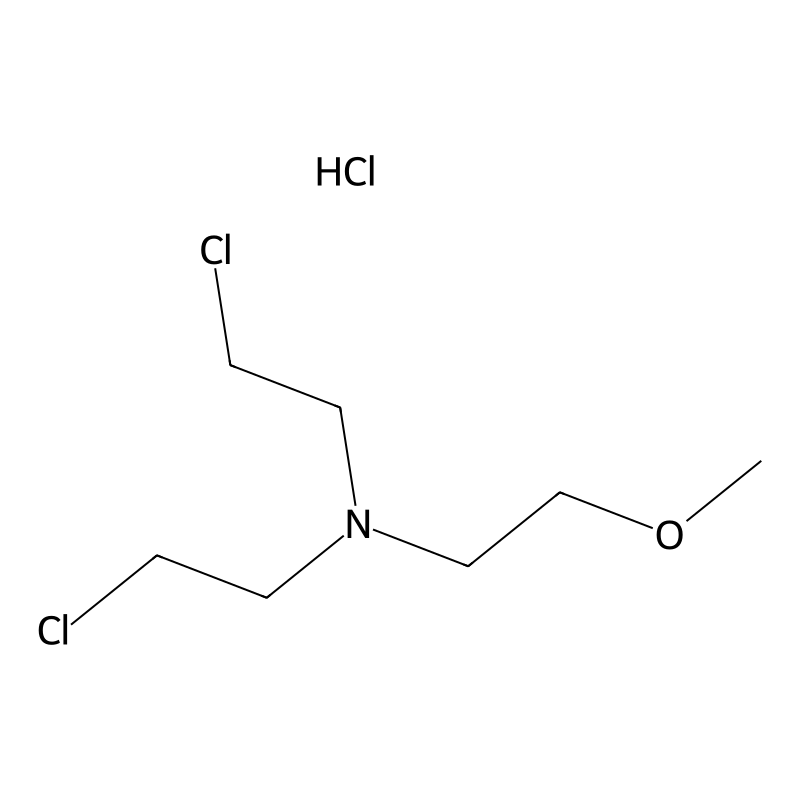Bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Cancer Therapy
Specific Scientific Field: Medical Oncology
Application in Genetic Research
Specific Scientific Field: Genetics
Summary of the Application: This compound has been used to study the effects on haploid and diploid embryos of the parasitic wasp, Habrobracon .
Application in Hodgkin’s Disease and Leukemia Treatment
Specific Scientific Field: Hematology
Summary of the Application: “Bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride” has been used for the treatment of Hodgkin’s disease, lymphosarcoma, leukemia, and certain allied and miscellaneous disorders .
Application in Neuroblastoma Cells
Specific Scientific Field: Neuro-Oncology
Summary of the Application: This compound has been used to study its effects on neuroblastoma cells .
Application in Microbiome Research
Specific Scientific Field: Microbiology
Summary of the Application: This compound has been used to study how the microbiome can induce carcinogenesis and modulate drug resistance in cancer therapy .
Application in Synthesis of Hybrid Molecules
Specific Scientific Field: Chemistry
Summary of the Application: This compound has been used in the synthesis of hybrid molecules of benzylguanidine and the alkylating group of melphalan .
Bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride is a chemical compound characterized by its molecular formula and a molecular weight of 236.57 g/mol. This compound is a derivative of bis(2-chloroethyl)amine, which is known for its cytotoxic properties and is often utilized in the synthesis of various pharmaceuticals, particularly in the context of cancer treatment. The compound appears as a white to beige crystalline powder and is soluble in water, making it suitable for various laboratory applications .
The primary reactions involving bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride include nucleophilic substitutions and hydrolysis. The presence of the chloroethyl groups allows for reactions with nucleophiles, leading to the formation of various derivatives. Additionally, this compound can undergo hydrolysis under acidic or basic conditions, releasing hydrochloric acid and yielding the corresponding amine .
Bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride exhibits significant biological activity, primarily as a cytotoxic agent. It acts by interfering with DNA replication through alkylation, which is a mechanism shared with other nitrogen mustards. This property makes it relevant in cancer chemotherapy, where it has been studied for its potential efficacy against various tumor types .
The synthesis of bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride typically involves the reaction of beta-methoxyethylamine with chloroethyl chloride under controlled conditions. This process can be optimized by adjusting temperature and solvent conditions to maximize yield and purity. The reaction generally proceeds via nucleophilic substitution mechanisms, where the amine acts as a nucleophile attacking the electrophilic carbon in chloroethyl chloride .
This compound finds applications primarily in medicinal chemistry as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancerous cells. It is also used in research settings to explore its biological effects and potential therapeutic uses. Its cytotoxic properties make it a candidate for further exploration in drug development .
Studies on bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride have focused on its interactions with various biological molecules, particularly DNA and proteins involved in cell cycle regulation. The compound's ability to form covalent bonds with nucleophilic sites on DNA can lead to cross-linking, which inhibits replication and transcription processes. Such interactions are crucial for understanding its mechanism of action and potential side effects during therapeutic use .
Several compounds share structural similarities with bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride, particularly within the class of nitrogen mustards and alkylating agents. Here are some notable examples:
Uniqueness: The incorporation of the methoxy group in bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride distinguishes it from other nitrogen mustards, potentially enhancing its solubility and altering its interaction profile with biological targets.








